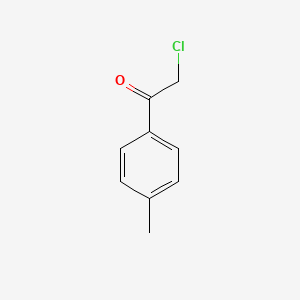

2-Chloro-1-p-tolyl-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41667. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLJRZYKFVJSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285402 | |

| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-24-9 | |

| Record name | 2-Chloro-1-(4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4209-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-p-tolyl-ethanone CAS number 4209-24-9

An In-Depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone (CAS: 4209-24-9)

Foreword for the Modern Researcher

Welcome to a comprehensive exploration of this compound, a versatile α-haloketone intermediate. This document is crafted for the discerning scientist and drug development professional, moving beyond simple data recitation to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. As a senior application scientist, my objective is to offer a narrative that is not only technically precise but also rich with field-proven insights. Herein, every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Profile

This compound, also known by synonyms such as 2-Chloro-1-(4-methylphenyl)ethanone and Chloromethyl p-tolyl ketone, is an organic compound of significant interest in synthetic chemistry.[1][2] Its structure, featuring a chloroacetyl group attached to a p-tolyl ring, makes it a valuable precursor in various synthetic pathways.[3]

The compound typically appears as a white to light yellow crystalline powder or solid.[2] Its bifunctional nature—possessing both a reactive ketone and an alkyl halide—is the cornerstone of its utility as a chemical building block.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4209-24-9 | [5][6][7] |

| Molecular Formula | C₉H₉ClO | [3][5][6] |

| Molecular Weight | 168.62 g/mol | [3][5][6] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 55.0 to 59.0 °C | [8] |

| Boiling Point | ~238.18 °C (estimated) | [3][8] |

| Density | ~1.1115 g/cm³ (estimated) | [3][8] |

| Purity | >98.0% (by GC) commonly available | [2] |

Synthesis Pathway: The Friedel-Crafts Acylation

The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a C-C bond between the aromatic toluene ring and an acyl group derived from chloroacetyl chloride.[3]

Mechanism of Action

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst's role is to activate the chloroacetyl chloride, generating a highly electrophilic acylium ion. This ion is the key reactive species that attacks the electron-rich toluene ring.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride. This complex facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion acts as a potent electrophile. It attacks the π-electron system of the toluene ring, which is activated by the electron-donating methyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring. This proton reacts with the [AlCl₄]⁻ species, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.

Due to the directing effect of the methyl group on the toluene ring, the acylation occurs primarily at the para position, with some formation of the ortho isomer as a minor product. The para product is sterically favored and is the desired isomer.[9]

Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory procedures.[10][11] Trustworthiness is ensured by incorporating anhydrous conditions, crucial for preventing catalyst deactivation, and a controlled workup to isolate the product.

Materials and Reagents:

-

Anhydrous Toluene (40 mL)

-

Anhydrous Aluminum Chloride (AlCl₃) (5.60 g, 40 mmol)

-

Chloroacetyl Chloride (4.52 g, 40 mmol)

-

Crushed Ice (100 g)

-

Concentrated Hydrochloric Acid (HCl) (10 mL)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl₂). The entire setup must be protected from atmospheric moisture.

-

Catalyst Suspension: In the fume hood, suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask.

-

Reagent Addition: Slowly add chloroacetyl chloride (4.52 g) dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and may require an ice bath to maintain control.

-

Reaction: After the addition is complete, heat the mixture to approximately 80 °C and maintain this temperature for 2 hours to drive the reaction to completion.[10][11]

-

Quenching and Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This step hydrolyzes the aluminum chloride complex and neutralizes excess catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Extract the aqueous layer with an additional portion of toluene to recover any dissolved product.

-

Isolation: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or distillation.

Applications in Drug Development and Agrochemicals

The reactivity of this compound makes it a pivotal intermediate in synthesizing a range of biologically active molecules.

Precursor for Antimicrobial Agents

This compound is a key starting material for synthesizing novel antimicrobial agents. For instance, it is used in the preparation of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.[3][10][11] The α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the construction of complex heterocyclic systems central to the activity of these drugs.

Synthesis of Fungicides

In agricultural chemistry, this compound is used to prepare various acetophenone derivatives.[8][10][11] These derivatives are effective fungicides against a variety of phytopathogenic fungi, helping to protect crops and improve yields.[8][10][11]

Biochemical Probe for Metabolic Research

Research has shown that this compound acts as an inhibitor of pyruvate dehydrogenase (PDH).[3][10][11] PDH is a critical enzyme complex that links glycolysis to the citric acid cycle. By inhibiting PDH, this compound can modulate glucose oxidation. This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes or ischemia, where controlling glucose metabolism is crucial.[3][10][11]

Caption: Inhibition of the Pyruvate Dehydrogenase complex.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound is critical. A multi-technique approach is standard.

Caption: Standard analytical workflow for compound validation.

-

Gas Chromatography (GC): Ideal for assessing the purity of the final product, often indicating purity levels greater than 98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include a singlet for the methyl group protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the chloromethyl protons.

-

Infrared (IR) Spectroscopy: Will show a strong characteristic absorption band for the carbonyl (C=O) group of the ketone, typically around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight (168.62 g/mol ) and can provide fragmentation patterns that support the proposed structure, including the characteristic isotopic pattern for a chlorine-containing compound.[1]

Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling.

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Irritant |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant |

| Serious Eye Damage | H318: Causes serious eye damage | Corrosive |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Health Hazard |

| Corrosive to Metals | H290: May be corrosive to metals | Corrosive |

Source: ECHA C&L Inventory, TCI Chemicals

Handling and Storage Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12][13]

-

Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place.[12] The compound is moisture-sensitive, so storage under an inert atmosphere is recommended.

-

Spills: In case of a spill, avoid dust formation. Collect the material using non-sparking tools and place it in a suitable container for disposal.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a potent and versatile intermediate whose value is rooted in its straightforward synthesis and predictable reactivity. Its established role in the creation of antimicrobial agents and agrochemicals, coupled with its potential in probing fundamental metabolic pathways, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its synthesis, handling, and chemical properties, as presented in this guide, is essential for any scientist looking to leverage its synthetic potential safely and effectively.

References

- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Buy this compound | 4209-24-9 [smolecule.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 对甲基-2-氯乙酰苯 - CAS:4209-24-9 - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]

- 7. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. This compound | 4209-24-9 [chemicalbook.com]

- 11. This compound | 4209-24-9 [amp.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-p-tolyl-ethanone

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-1-p-tolyl-ethanone, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in drug development and materials science, emphasizing not just the data but the scientific context and experimental rationale.

Introduction and Chemical Identity

This compound, also known by synonyms such as 2-chloro-1-(4-methylphenyl)ethanone and p-methylphenacyl chloride, is an organic compound with the CAS Registry Number 4209-24-9.[1][2][3] It belongs to the family of α-haloketones, which are characterized by a halogen atom alpha to a carbonyl group. This structural feature makes the compound a versatile electrophilic building block in organic synthesis.[4] Its molecular structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a chloroacetyl moiety.[1] This compound serves as a crucial precursor in the synthesis of various derivatives, including fungicides and pharmaceutical agents like clinafloxacin triazole hybrids.[2][5] Furthermore, it has been investigated in biochemical research for its potential to inhibit pyruvate dehydrogenase, suggesting applications in studying metabolic pathways.[1][5]

Core Physical and Chemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The properties of this compound are summarized below.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4209-24-9 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [1][3][6] |

| Molecular Weight | 168.62 g/mol | [1][3][7] |

| Appearance | White to light yellow crystalline powder or solid. May also appear as a colorless to pale yellow liquid, likely above its melting point. | [1][8] |

| Melting Point | 55.0 – 59.0 °C; commonly cited as 57.5 °C. | [1][2][8] |

| Boiling Point | ~238 °C (atmospheric pressure, estimate); 113 °C at 4 Torr. | [1][2][9] |

| Density | ~1.11 g/cm³ (estimate) | [1][2][9] |

| Refractive Index | ~1.5620 (estimate) | [1][2][5] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of chemical compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A strong peak around 1680-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ketone. Bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching within the aromatic ring. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. Spectral data for the closely related 2-chloroacetophenone is available in the NIST Chemistry WebBook for comparison.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would provide clear signals confirming the structure. A singlet around 2.4 ppm would correspond to the methyl (-CH₃) protons on the tolyl group. The aromatic protons would appear as two doublets in the 7.2-7.9 ppm range, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet for the chloromethyl (-CH₂Cl) protons would be expected further downfield, typically around 4.7 ppm, due to the deshielding effects of the adjacent carbonyl and chlorine atom.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically >190 ppm. The chloromethyl carbon (-CH₂Cl) would appear around 45 ppm. The aromatic carbons would have signals between 125-145 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 21 ppm.[3]

-

Experimental Methodologies for Property Determination

The reliability of physical data hinges on the integrity of the experimental methods used for their determination. As a self-validating system, each protocol includes internal checks and is grounded in established chemical principles.

Melting Point Determination

-

Principle : The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C). Impurities depress and broaden this range.

-

Methodology (Capillary Method) :

-

Sample Preparation : A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).

-

Measurement : The sample is heated at a controlled rate (initially rapid, then slow, ~1-2°C per minute near the expected melting point).

-

Observation : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

-

Causality : The slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.

Boiling Point Determination

-

Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Since this compound is a solid at room temperature and has a high atmospheric boiling point, vacuum distillation is often preferred to prevent decomposition.

-

Methodology (Vacuum Distillation) :

-

Apparatus Setup : A small-scale distillation apparatus (e.g., a short-path or Kugelrohr apparatus) is assembled. The system is connected to a vacuum pump and a manometer to monitor the pressure.

-

Procedure : A sample is placed in the distillation flask with a boiling chip or magnetic stirrer to ensure smooth boiling.

-

Measurement : The system is evacuated to a stable, low pressure (e.g., 4 Torr). The sample is then heated. The temperature of the vapor that distills and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[9]

-

-

Causality : Performing the distillation under reduced pressure lowers the required temperature for boiling, which is essential for thermally sensitive compounds or those with high boiling points to avoid degradation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Safety, Handling, and Storage

Understanding the hazards is paramount for safe laboratory practice.

-

GHS Hazard Statements : According to GHS classifications, this compound is considered hazardous.[3]

-

Precautionary Measures :

-

P260 : Do not breathe dust or mists.

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

-

Storage : Store in a cool, dry, well-ventilated area. Keep in a corrosive-resistant container.[8]

References

- 1. Buy this compound | 4209-24-9 [smolecule.com]

- 2. This compound | 4209-24-9 [amp.chemicalbook.com]

- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 4209-24-9 [chemicalbook.com]

- 6. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. Acetophenone, 2-chloro- [webbook.nist.gov]

2-Chloro-1-p-tolyl-ethanone molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone: Structure, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 2-chloro-1-(4-methylphenyl)ethanone and p-methylphenacyl chloride, is a halogenated ketone that serves as a critical intermediate in various synthetic pathways.[1][2] Its molecular architecture, featuring a reactive chloroacetyl group attached to a p-tolyl moiety, makes it a versatile building block in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key applications, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices.

Molecular Structure and Physicochemical Properties

This compound is an acetophenone derivative characterized by a chlorine atom on the acetyl group's alpha-carbon and a methyl group at the para position of the phenyl ring.[1] This substitution pattern dictates its reactivity and utility in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-(4-methylphenyl)ethanone | [1][2] |

| CAS Number | 4209-24-9 | [1][3][4] |

| Molecular Formula | C₉H₉ClO | [1][2][3][4] |

| Molecular Weight | 168.62 g/mol | [1][2][3][4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 55.0 - 59.0 °C | [1][6] |

| Boiling Point | ~238.18 °C (estimated); 113 °C @ 4 Torr | [1][6][7] |

| Density | ~1.11 g/cm³ (estimated) | [1][6] |

| SMILES | CC1=CC=C(C=C1)C(=O)CCl | [1][2] |

| InChI Key | HGLJRZYKFVJSEE-UHFFFAOYSA-N | [1][2] |

Synthesis via Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[1][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[10][11]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving an acylium ion as the key electrophile.[12][13]

-

Activation of the Acylating Agent : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage.[10][13]

-

Formation of the Acylium Ion : The departure of the [AlCl₄]⁻ complex generates a resonance-stabilized acylium ion. This species is a potent electrophile. Unlike the carbocations formed in Friedel-Crafts alkylation, acylium ions do not undergo rearrangement, which allows for the clean synthesis of the desired ketone product.[11][13]

-

Electrophilic Attack : The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]

-

Aromaticity Restoration : A proton (H⁺) is eliminated from the carbon atom bearing the new acyl group. The [AlCl₄]⁻ abstracts this proton, regenerating the AlCl₃ catalyst and restoring the aromaticity of the ring to yield the final product, this compound.[13][14]

The methyl group on the toluene ring is an ortho-, para-directing activator, meaning the acylation occurs primarily at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and safety.

Reagents and Materials:

-

Anhydrous Toluene (C₇H₈)

-

Chloroacetyl Chloride (C₂H₂Cl₂O)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Toluene (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser with a drying tube, addition funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Procedure:

-

Reaction Setup : In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to the flask to protect the reaction from atmospheric moisture. The use of anhydrous conditions is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[1]

-

Catalyst Suspension : Suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask. Toluene serves as both the reactant and the solvent.

-

Addition of Acylating Agent : Slowly add chloroacetyl chloride (4.52 g) dropwise from the addition funnel into the stirred suspension. This addition is highly exothermic; maintaining control over the reaction rate is crucial to prevent overheating and potential side reactions. An ice bath can be used to manage the initial exotherm.[14]

-

Reaction Heating : After the initial addition is complete, heat the mixture to approximately 80 °C using a heating mantle. Maintain this temperature for about 2 hours to drive the reaction to completion.[1][8][9]

-

Quenching : After 2 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). This step quenches the reaction, hydrolyzes the aluminum chloride complex formed with the product ketone, and dissolves the resulting aluminum salts in the aqueous layer.[1][8][9]

-

Extraction : Transfer the mixture to a separatory funnel. The organic layer, containing the desired product, is separated. Extract the aqueous layer with an additional portion of toluene (e.g., 20 mL) to maximize product recovery.[8][14]

-

Washing and Drying : Combine the organic layers and wash them with water and then a saturated sodium bicarbonate solution (to neutralize any remaining acid). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Solvent Removal and Purification : Filter off the drying agent. The solvent (toluene) can be removed using a rotary evaporator. The crude product can then be purified by recrystallization or distillation under reduced pressure to yield pure this compound.[7][15]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Friedel-Crafts acylation synthesis.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in several scientific domains due to its bifunctional nature—the reactive α-chloro ketone moiety allows for various nucleophilic substitution and condensation reactions.[1]

-

Pharmaceutical Chemistry : It is a key starting material for synthesizing advanced pharmaceutical intermediates. For instance, it is used to prepare clinafloxacin triazole hybrids, which have demonstrated significant antibacterial and antifungal activities.[1][6][8][9] The development of green chemistry approaches in pharmaceutical manufacturing often involves optimizing syntheses that use such versatile intermediates.[16] Its derivatives are also used in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug molecules.[17]

-

Agrochemicals : The compound serves as a precursor for acetophenone derivatives that are effective as fungicides for controlling phytopathogenic fungi in agriculture, contributing to crop protection.[1][6][8][9]

-

Biochemical Research : this compound has been identified as an uncompetitive inhibitor of the enzyme pyruvate dehydrogenase (PDH).[1][8][9] By inhibiting PDH, it can modulate glucose metabolism. This property makes it a tool compound for studying metabolic pathways and suggests potential therapeutic applications in conditions characterized by altered glucose oxidation, such as diabetes and ischemia.[1][8][9]

Safety, Handling, and Storage

Due to its chemical properties, proper handling and storage of this compound are imperative to ensure laboratory safety.

-

Hazards : The compound is classified as hazardous. It is harmful if swallowed, may be corrosive to metals, and causes severe skin burns and eye damage.[1][5][18]

-

Handling : Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation and inhalation of dust or mists.[5][18][19]

-

Storage : Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated location away from incompatible materials.[18][19] It is often recommended to store under an inert atmosphere as the compound can be moisture-sensitive.[20]

-

First Aid : In case of exposure, move the affected person to fresh air. If in contact with skin or eyes, flush immediately and copiously with water for at least 15 minutes and seek medical attention. If ingested, rinse the mouth with water and do not induce vomiting.[19]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined molecular structure and a straightforward, robust synthesis via Friedel-Crafts acylation. Its utility spans from the creation of novel pharmaceuticals and agrochemicals to its use as a specific enzyme inhibitor in biochemical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its effective and safe application in scientific research and development.

References

- 1. Buy this compound | 4209-24-9 [smolecule.com]

- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 4209-24-9 [chemicalbook.com]

- 9. This compound | 4209-24-9 [amp.chemicalbook.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 16. pharmtech.com [pharmtech.com]

- 17. scihorizon.com [scihorizon.com]

- 18. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 19. echemi.com [echemi.com]

- 20. 4209-24-9|2-Chloro-1-(p-tolyl)ethanone|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-Chloro-1-(4-methylphenyl)ethanone: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 2-chloro-1-(4-methylphenyl)ethanone, a pivotal chemical intermediate in organic synthesis and drug discovery. The document elucidates the compound's structural and physicochemical properties, details its primary synthesis via Friedel-Crafts acylation with a complete mechanistic overview and experimental protocol, and explores its characteristic reactivity. Furthermore, this guide highlights its significant applications, particularly in the development of agrochemicals and pharmaceuticals, including its role as a targeted enzyme inhibitor. This content is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile α-haloketone.

Introduction

2-Chloro-1-(4-methylphenyl)ethanone, an acetophenone derivative, is a bifunctional molecule featuring a reactive α-chloro ketone moiety. This structural arrangement makes it an exceptionally useful building block for introducing a p-tolyl ethanone scaffold into more complex molecular architectures. Its importance is underscored by its application in synthesizing a range of commercially and therapeutically relevant compounds, from fungicides to potential treatments for metabolic disorders. This guide aims to serve as a central resource, consolidating critical technical information to facilitate its effective and safe utilization in a research and development setting.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational to scientific integrity. The nomenclature and key identifiers for the topic compound are summarized below.

-

IUPAC Name : 2-chloro-1-(4-methylphenyl)ethanone[1]

-

Common Synonyms : 2-Chloro-1-p-tolyl-ethanone, 2-Chloro-4'-methylacetophenone, Chloromethyl p-tolyl ketone, p-Methylphenacyl chloride[1]

-

CAS Number : 4209-24-9[1]

-

Molecular Formula : C₉H₉ClO[1]

-

Chemical Structure :

(A proper image would be generated here)

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties of 2-chloro-1-(4-methylphenyl)ethanone are presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | Alfa Chemistry[3] |

| Melting Point | 57-58 °C | ECHEMI[4] |

| Boiling Point | 113 °C at 4 Torr | ECHEMI[4] |

| Density | ~1.1 g/cm³ | ECHEMI[4] |

| Solubility | Soluble in organic solvents like toluene and dichloromethane. | Inferred from synthesis protocols[5] |

Synthesis: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 2-chloro-1-(4-methylphenyl)ethanone is the Friedel-Crafts acylation of toluene.[5][6] This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring of toluene and an acyl group from chloroacetyl chloride.[6]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][7]

-

Formation of the Acylium Ion : The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic, resonance-stabilized acylium ion.[7][8]

-

Electrophilic Attack : The π-electron system of the toluene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][7]

-

Deprotonation and Aromaticity Restoration : A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group. This regenerates the aromatic system and the Lewis acid catalyst, yielding the final ketone product.[5][7] The methyl group of toluene is an ortho-, para-director; however, the sterically less hindered para-product is formed almost exclusively.

The overall synthesis workflow is depicted in the following diagram:

References

- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 2-Chloro-1-p-tolyl-ethanone in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-1-p-tolyl-ethanone (also known as 2-Chloro-4'-methylacetophenone). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification protocols, and formulating final products.[1][2][3] This document moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility, empowering researchers to make predictive, informed decisions in the laboratory.

Physicochemical Profile and Structural Analysis

This compound is a solid, appearing as a white to light yellow crystalline powder at room temperature.[4] Its molecular structure is the primary determinant of its solubility profile.

-

Molecular Formula: C₉H₉ClO[1]

-

Molecular Weight: 168.62 g/mol [1]

-

Melting Point: Approximately 55-59 °C[4]

The molecule's architecture features three key regions that influence its interaction with solvents:

-

A Polar Carbonyl Group (C=O): This ketone functional group possesses a significant dipole moment, making it capable of strong dipole-dipole interactions and serving as a hydrogen bond acceptor.[5][6][7]

-

A Polar Carbon-Chlorine Bond (C-Cl): The electronegativity difference between carbon and chlorine introduces another polar center in the molecule.

-

A Nonpolar Aromatic System (p-tolyl group): The benzene ring substituted with a methyl group is hydrophobic and engages primarily through weaker London dispersion forces.

The interplay between these polar and nonpolar regions dictates the compound's affinity for different classes of organic solvents.

Guiding Principles of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[8][9] For this compound, this means its solubility will be maximized in solvents that can effectively interact with both its polar ketone and chloromethyl functionalities, while also accommodating its nonpolar aromatic ring.

The following diagram illustrates the primary intermolecular forces at play between this compound and representative solvent classes.

References

- 1. Buy this compound | 4209-24-9 [smolecule.com]

- 2. This compound | 4209-24-9 [chemicalbook.com]

- 3. This compound | 4209-24-9 [amp.chemicalbook.com]

- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-p-tolyl-ethanone

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Chloro-1-p-tolyl-ethanone (CAS No. 4209-24-9), with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these properties is paramount for ensuring purity, optimizing reaction conditions, and guaranteeing safe handling.[1][2] This document outlines authoritative data, details robust experimental methodologies for property determination, and discusses the underlying scientific principles that govern these characteristics. It is designed to serve as a practical and reliable resource for laboratory and development professionals.

Introduction to this compound

This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is an organic compound belonging to the family of halo-ketones.[3] Its molecular structure consists of a p-tolyl group attached to a chloroacetyl moiety. This bifunctional nature makes it a versatile reagent in organic synthesis.

The compound serves as a crucial building block in various synthetic pathways.[4] Notably, it is a precursor for acetophenone derivatives used as fungicides to control phytopathogenic fungi.[1][2] In the pharmaceutical sector, it is utilized in the synthesis of clinafloxacin triazole hybrids, which exhibit significant antibacterial and antifungal activities.[1][2] Furthermore, its ability to inhibit pyruvate dehydrogenase suggests potential applications in metabolic disease research, including diabetes and ischemia.[1][2][4] Given these applications, precise characterization of its physical properties is essential for quality control and process development.

Core Physicochemical Properties

The physical state of this compound is typically a white to light yellow crystalline powder or solid.[5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4209-24-9 | [1][6] |

| Molecular Formula | C₉H₉ClO | [4][6] |

| Molecular Weight | 168.62 g/mol | [4][6] |

| Melting Point | 55.0 - 59.0 °C (Typical); ~57.5°C | [1][2][4][5] |

| Boiling Point | ~238.18 °C (Estimated at 760 mmHg) | [1][2][4] |

| Density | ~1.1115 g/cm³ (Estimated) | [1][2][4] |

| Appearance | White to Light yellow powder to crystal | [5] |

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid like this compound, a sharp melting range (typically < 1°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Recommended Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point range using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and homogenous. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approximate the melting point. Observe the sample and note the temperature at which it begins to melt.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample capillary.

-

Data Acquisition: Set a slow heating ramp (1-2 °C/min). Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

References

- 1. This compound | 4209-24-9 [amp.chemicalbook.com]

- 2. This compound | 4209-24-9 [chemicalbook.com]

- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 4209-24-9 [smolecule.com]

- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Chemical Safety and Hazards of 2-Chloro-1-p-tolyl-ethanone for Research Professionals

This guide provides an in-depth analysis of the chemical safety profile and associated hazards of 2-Chloro-1-p-tolyl-ethanone (CAS No: 4209-24-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data recitation to offer a synthesized understanding of the risks and the rationale behind essential safety protocols. By contextualizing the hazards, this guide empowers laboratory personnel to implement self-validating safety systems that ensure personal and environmental protection.

Executive Summary & Critical Hazard Overview

This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is a valuable intermediate in organic synthesis.[1][2] It serves as a precursor for acetophenone derivatives used as fungicides and for clinafloxacin triazole hybrids with antifungal and antibacterial properties.[2][3][4] Its utility in research, particularly in medicinal chemistry, necessitates a thorough understanding of its significant and multifaceted hazards.

The compound presents a combination of corrosive, toxic, and sensitizing properties. The primary risks involve severe damage to skin and eyes, harm upon ingestion, and the potential for inducing respiratory sensitization.[1][5] A failure to adhere to stringent safety protocols can result in irreversible tissue damage and long-term health complications. The following table provides a top-level summary of its GHS hazard classifications.

| GHS Pictogram | Hazard Class & Code | Hazard Statement |

|

| Skin Corrosion / Irritation, Category 1B (H314) | Causes severe skin burns and eye damage.[3][6][7] |

| Serious Eye Damage / Irritation, Category 1 (H318) | Causes serious eye damage.[1][5] | |

| Corrosive to Metals, Category 1 (H290) | May be corrosive to metals.[1] | |

|

| Respiratory Sensitization, Category 1 (H334) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] |

|

| Acute Toxicity, Oral, Category 4 (H302) | Harmful if swallowed.[1][5] |

| Skin Irritation, Category 2 (H315) | Causes skin irritation.[1][3][5] |

Physicochemical & Toxicological Profile

A foundational understanding of the compound's physical properties is crucial for anticipating its behavior in the laboratory environment and for designing appropriate containment strategies.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4209-24-9 | [3][8] |

| Molecular Formula | C₉H₉ClO | [5][8] |

| Molecular Weight | 168.62 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal. | [6] |

| Melting Point | 57.5°C | [3][5] |

| Boiling Point | 238.18°C (estimate) | [3][5] |

| Density | 1.1115 g/cm³ (estimate) | [3][5] |

In-Depth Toxicological Analysis

The hazards presented by this compound are significant and demand respect. The causality behind each hazard dictates the specific control measures required.

-

Corrosivity (H314/H318): This is the most immediate and severe risk. The compound can cause irreversible damage to skin and eyes upon contact. The chloroacetyl group is a potent electrophile, capable of reacting with nucleophilic functional groups in biological macromolecules, leading to rapid cell death and tissue necrosis. This is not merely an irritation but a destructive chemical burn. Therefore, engineering controls and personal protective equipment (PPE) must be selected to create an absolute barrier between the chemical and the operator.

-

Respiratory Sensitization (H334): This hazard presents a more insidious, long-term risk.[1][5] Initial inhalation of dust or aerosols may cause irritation. However, repeated exposure can trigger an immune response, leading to sensitization. Subsequent exposures, even at very low levels, can then provoke a severe asthmatic reaction. The only effective mitigation strategy is to prevent inhalation entirely through the mandatory use of engineering controls.

-

Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed.[1][5] While accidental ingestion is less common in a controlled laboratory setting, it underscores the importance of strict hygiene practices. Contamination of hands can easily lead to ingestion.

Core Safety Protocols: The Hierarchy of Controls

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures. For this compound, this hierarchy is not a suggestion but a requirement.

Elimination/Substitution

Given its role as a chemical intermediate, substitution may not be feasible. Therefore, the focus must be on the subsequent levels of control.

Engineering Controls: The Primary Line of Defense

Mandatory Use of a Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[9] This is the most critical control measure. Its purpose is to contain and exhaust dust, aerosols, and vapors, providing the primary protection against the severe respiratory sensitization hazard (H334) and minimizing the risk of accidental contact.

Administrative Controls: Safe Work Practices

-

Designated Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and all relevant GHS hazard pictograms.

-

No Lone Work: Avoid working alone when handling significant quantities of this material.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7]

Personal Protective Equipment (PPE): A System of Barriers

PPE is the final barrier between the researcher and the chemical. It should never be the primary means of protection but is essential for safeguarding against residual risks and in case of an engineering control failure.

| Protection Type | Specification & Rationale |

| Eye & Face Protection | Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient. The severe eye damage risk (H318) necessitates a complete seal around the eyes (goggles) and protection for the entire face (face shield) from splashes.[9][10] |

| Hand Protection | Chemically resistant, disposable gloves (e.g., Nitrile). Gloves must be inspected for integrity before use. Double-gloving is recommended for extended operations. The selection is based on preventing contact that leads to severe chemical burns (H314). Contaminated gloves must be removed and disposed of as hazardous waste immediately.[10][11] |

| Skin & Body Protection | A buttoned lab coat and, for larger quantities, a chemical-resistant apron. This protects against accidental spills on clothing, which could otherwise hold the corrosive material against the skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][9] |

| Respiratory Protection | Primary reliance on a fume hood. If a situation arises where a fume hood is not available or fails (e.g., a large spill), a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[10][12] |

Standard Operating Procedures: Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Verify the chemical fume hood is operational.

-

Weighing & Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust. Use tools and techniques that minimize aerosolization.

-

Post-Handling: Tightly seal all containers. Decontaminate the work surface within the fume hood.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly.

Storage & Incompatibility

-

Conditions: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[7][13]

-

Security: The storage location should be locked to restrict access to authorized personnel only.[6][7]

-

Incompatibilities: Based on its chemical nature, avoid storage with strong oxidizing agents and strong bases. Due to its H290 classification, it must be stored in a corrosive-resistant container and away from incompatible metals.

Disposal Protocol

All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not discharge into drains or the environment.[13]

Emergency Response Protocol

Immediate and correct action is critical in an emergency. The following protocols and the accompanying workflow diagram provide a clear guide for response.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10][13]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

Caption: Emergency response workflow for a this compound spill.

References

- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4209-24-9 [amp.chemicalbook.com]

- 3. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]

- 4. This compound | 4209-24-9 [chemicalbook.com]

- 5. Buy this compound | 4209-24-9 [smolecule.com]

- 6. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. echemi.com [echemi.com]

commercial suppliers of 2-Chloro-1-p-tolyl-ethanone

An In-depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical reagent in synthetic chemistry and drug discovery. From sourcing and quality control to practical applications and safety protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Versatile Building Block

This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is an organic compound with the chemical formula C₉H₉ClO.[1][2] This acetophenone derivative features a chloroacetyl group attached to a p-tolyl ring, making it a valuable intermediate in a variety of chemical syntheses.[1] Its significance in research and development stems from its utility as a precursor for a range of biologically active molecules.

Key Properties:

The reactivity of the α-chloro ketone functionality allows for facile nucleophilic substitution, making it a versatile starting material for the synthesis of diverse heterocyclic compounds and other complex organic molecules.

Sourcing and Procurement: A Guide to Selecting a Reliable Supplier

The quality and purity of starting materials are paramount in research and drug development. Selecting a reputable commercial supplier for this compound is a critical first step to ensure the reliability and reproducibility of experimental results.

Key Considerations for Supplier Selection

When evaluating potential suppliers, researchers should consider the following factors:

-

Product Quality and Purity: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity (typically >95-98%) and analytical methods used for verification (e.g., GC).[3][4][5]

-

Regulatory Compliance and Certifications: For pharmaceutical development, suppliers with certifications such as Good Manufacturing Practices (GMP) and ISO certifications are preferred, as they adhere to stringent quality management standards.[6]

-

Documentation and Transparency: Availability of comprehensive Safety Data Sheets (SDS) is essential for proper handling and safety assessment.[4]

-

Technical Support and Expertise: Suppliers with a strong team of chemists and technical experts can provide valuable support and custom synthesis services if required.[7][8]

-

Reputation and Experience: Established suppliers with a long history in the pharmaceutical and biotech sectors are often more reliable.[6][7]

Workflow for Supplier Vetting

The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this compound.

Caption: A stepwise process for identifying, evaluating, and approving a commercial supplier.

Comparison of Commercial Suppliers

The following table provides a summary of notable .

| Supplier | Purity | Available Documentation | Key Strengths |

| TCI Chemicals | >98.0% (GC) | SDS, Specifications, CoA[4][5] | High purity products, extensive documentation available online. |

| Santa Cruz Biotechnology | ≥95% | CoA available[3] | Wide range of biochemicals for research use. |

| ChemicalBook | Varies by listing | MSDS, CAS Info[2][9][10] | Acts as a directory for numerous suppliers, primarily from China.[2] |

| Smolecule | Not specified | General product info[1] | Provides general information and applications. |

| Merck (Sigma-Aldrich) | Not specified in search | SDS, CoA typically available | Leading supplier to the life science industry with a focus on regulatory support. |

Applications in Research and Drug Development

This compound is a versatile intermediate with several documented applications in scientific research and drug development.

Synthesis of Agrochemicals

Derivatives of this compound are utilized in agricultural chemistry as fungicides to control phytopathogenic fungi.[1][9][10]

Precursor for Antibacterial Agents

This compound serves as a starting material for the synthesis of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.[1][9][10]

Biochemical Research and Metabolic Studies

This compound has been identified as an inhibitor of pyruvate dehydrogenase (PDH), an enzyme crucial for glucose oxidation.[1][9][10] This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes and ischemia.[1][9][10]

Role in Organic Synthesis

The compound is also employed in environmentally friendly photo-oxidation reactions for the conversion of aromatic alcohols to carboxylic acids or ketones.[1]

Experimental Protocol: Synthesis of this compound

The following is a typical laboratory-scale synthesis of this compound via a Friedel-Crafts acylation reaction.

Materials and Reagents

-

Anhydrous toluene (40 mL)

-

Anhydrous aluminum chloride (5.60 g, 40 mmol)

-

Chloroacetyl chloride (4.52 g, 40 mmol)

-

Crushed ice (100 g)

-

Concentrated hydrochloric acid (10 mL)

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous toluene.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise to the suspension using a dropping funnel.[1][9][10]

-

Heating and Reaction: After the addition is complete and the aluminum chloride has dissolved, heat the mixture to approximately 80°C and maintain this temperature for 2 hours with continuous stirring.[1][9][10]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[1][9][10]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer with toluene.[1][9][10]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis protocol for this compound.

Safety, Handling, and Storage

This compound is a hazardous compound and must be handled with appropriate safety precautions.

-

Hazards: It may be corrosive to metals and can cause severe skin burns and eye damage.[4][5] It can also be harmful if swallowed.[1][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood.

-

First Aid:

-

Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. By carefully selecting reliable suppliers and adhering to established protocols, scientists can leverage this compound to advance their research and development goals.

References

- 1. Buy this compound | 4209-24-9 [smolecule.com]

- 2. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. globalpharmatek.com [globalpharmatek.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 9. This compound | 4209-24-9 [chemicalbook.com]

- 10. This compound | 4209-24-9 [amp.chemicalbook.com]

- 11. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-1-p-tolyl-ethanone: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-p-tolyl-ethanone, a substituted acetophenone, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its reactive α-chloro ketone moiety makes it a valuable building block for constructing more complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, detailed synthesis protocols, key chemical transformations, and its role in the development of bioactive compounds. The information presented herein is intended to equip researchers and professionals in drug development and allied sciences with the critical knowledge required to effectively utilize this compound in their work.

Nomenclature and Identification

A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and chemical sourcing.

Systematic and Common Names

The nomenclature for this compound can be varied, reflecting both systematic IUPAC naming conventions and more common or historical names.

-

IUPAC Name : 2-chloro-1-(4-methylphenyl)ethanone[1]

-

Common Synonyms :

Chemical Identifiers

For unambiguous identification, the following identifiers are used globally.

| Identifier | Value |

| CAS Number | 4209-24-9[4] |

| Molecular Formula | C₉H₉ClO[1] |

| Molecular Weight | 168.62 g/mol [1] |

| InChI | InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3[5] |

| InChIKey | HGLJRZYKFVJSEE-UHFFFAOYSA-N[5] |

| SMILES | CC1=CC=C(C=C1)C(=O)CCl[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | Value |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 55.0 to 59.0 °C[3] |

| Boiling Point | 238.18°C (rough estimate)[5] |

| Density | 1.1115 g/cm³ (rough estimate)[5] |

| Solubility | Soluble in organic solvents such as toluene and dichloromethane. |

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[6]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the activation of chloroacetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity.

Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Anhydrous toluene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: To the flask, add anhydrous toluene (40 mL) and anhydrous aluminum chloride (5.60 g, 40 mmol). Stir the mixture to form a suspension.[2]

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride (4.52 g, 40 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 10°C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 2 hours.[2]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).[2]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Alternative Lewis Acid Catalysts

While AlCl₃ is widely used, concerns over its moisture sensitivity and the generation of hazardous waste have prompted research into alternative catalysts.[7] These include:

-

Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are water-tolerant and can be used in catalytic amounts.[7]

-

Heterogeneous Catalysts (e.g., Zeolites, Clays, Supported Metal Salts): These offer the advantage of easy separation and recyclability.[7]

-

Ionic Liquids: Can act as both solvent and catalyst, offering high selectivity and recyclability.[7]

Chemical Reactivity and Synthetic Applications

The presence of both a reactive α-chloro group and a ketone functionality makes this compound a versatile intermediate for a variety of chemical transformations.

Caption: Key synthetic applications of this compound.

Synthesis of Fungicides

This compound is a key precursor in the synthesis of certain fungicides. The α-chloro group is readily displaced by nucleophiles, such as the nitrogen atom of a triazole ring, to form the active fungicidal molecule.[2][8]

Example Synthesis of a Triazole Fungicide:

A common strategy involves the reaction of this compound with 1,2,4-triazole in the presence of a base.[8]

Protocol:

-

In a round-bottom flask, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.[8]

-

Heat the mixture to reflux (approximately 82°C) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).[8]

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8]

Synthesis of Antibacterial Agents